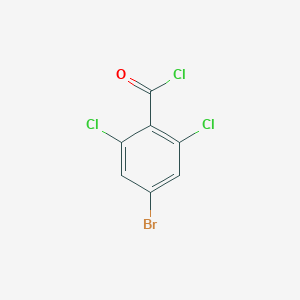

4-Bromo-2,6-dichlorobenzoyl chloride

Description

BenchChem offers high-quality 4-Bromo-2,6-dichlorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dichlorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

232275-52-4 |

|---|---|

Molecular Formula |

C7H2BrCl3O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-bromo-2,6-dichlorobenzoyl chloride |

InChI |

InChI=1S/C7H2BrCl3O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H |

InChI Key |

UYESMZIEQIIAEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 4-Bromo-2,6-dichlorobenzoyl chloride

Topic: 4-Bromo-2,6-dichlorobenzoyl chloride synthesis pathway Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide details the synthesis of 4-Bromo-2,6-dichlorobenzoyl chloride (CAS: N/A for specific chloride, Acid CAS: 232275-51-3), a critical tri-halogenated aromatic building block used in the development of agrochemicals (e.g., dicamba analogs) and pharmaceuticals requiring a highly functionalized phenyl ring.

The synthesis is non-trivial due to the specific substitution pattern: a benzoyl core flanked by two chlorine atoms at the ortho positions (2,6) and a bromine atom at the para position (4).[1][2][3][4] This steric crowding and electronic deactivation necessitate a pathway that ensures precise regiocontrol. This guide prioritizes the Aniline Route (via Sandmeyer chemistry) as the "Gold Standard" for laboratory to pilot-scale production due to its high regioselectivity, while briefly outlining the Toluene Route for industrial scalability.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 2,6-dichloro substitution pattern and the introduction of the carboxyl group via functional group interconversion (FGI).

-

Target: 4-Bromo-2,6-dichlorobenzoyl chloride

-

Precursor 1: 4-Bromo-2,6-dichlorobenzoic acid (The carboxylic acid core).

-

Precursor 2: 4-Bromo-2,6-dichlorobenzonitrile (Generated via Sandmeyer).

-

Precursor 3: 4-Bromo-2,6-dichloroaniline (The regiocontrol scaffold).

-

Starting Material: 2,6-Dichloroaniline (Commercially available).[5]

Pathway Visualization

Caption: Retrosynthetic disconnection showing the linear progression from the commercially available aniline to the target acid chloride.

Primary Synthesis Pathway: The Aniline Route

This route is preferred for its reliability. The amino group in 2,6-dichloroaniline strongly activates the para position, ensuring exclusive bromination at C4 without contaminating isomers.

Step 1: Regioselective Bromination

Reaction: Electrophilic aromatic substitution.[3] Objective: Install bromine at the C4 position.

-

Reagents: 2,6-Dichloroaniline, Bromine (

), Acetic Acid (AcOH). -

Mechanism: The amino group (

) activates the ring. The chlorine atoms at 2 and 6 block ortho substitution, directing the incoming electrophile exclusively to the para position. -

Protocol:

-

Dissolve 2,6-dichloroaniline (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise at 15–20°C. Note: Exothermic reaction.

-

Stir at room temperature for 2 hours. Monitor via TLC/HPLC.

-

Pour mixture into ice water. The product, 4-bromo-2,6-dichloroaniline , precipitates as a white/off-white solid.

-

Typical Yield: 90–95%.

-

Step 2: Sandmeyer Cyanation (Critical Step)

Reaction: Diazotization followed by substitution with Cyanide.

Objective: Convert the amino group (

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Protocol:

-

Diazotization: Suspend 4-bromo-2,6-dichloroaniline in concentrated

. Cool to 0–5°C. Add aqueous -

Sandmeyer: In a separate vessel, prepare a solution of

and -

Slowly add the cold diazonium solution to the warm cyanide solution. Caution: Nitrogen gas evolution.

-

Heat to 80°C for 1 hour to ensure completion.

-

Cool and extract with ethyl acetate. Wash organic layer with bleach (to destroy residual cyanide), then water and brine.

-

Evaporate solvent to yield 4-bromo-2,6-dichlorobenzonitrile .[7]

-

Step 3: Nitrile Hydrolysis

Reaction: Acid-catalyzed hydrolysis.

Objective: Convert the nitrile (

-

Reagents: Sulfuric Acid (

, 70–90%), Water. -

Rationale: Basic hydrolysis can be slow due to the steric hindrance of the 2,6-dichloro substitution. Acidic hydrolysis at high temperature is more effective.

-

Protocol:

-

Suspend the nitrile in 75%

. -

Reflux (approx. 140–160°C) for 6–12 hours.

-

Cool and pour onto crushed ice. The acid will precipitate.

-

Filter the crude 4-bromo-2,6-dichlorobenzoic acid .

-

Purification: Recrystallize from ethanol/water or toluene to remove amide intermediates.

-

Step 4: Acid Chloride Formation

Reaction: Nucleophilic acyl substitution. Objective: Activate the acid to the acid chloride.

-

Reagents: Thionyl Chloride (

), DMF (Catalytic). -

Protocol:

-

Place dried 4-bromo-2,6-dichlorobenzoic acid in a round-bottom flask.

-

Add excess Thionyl Chloride (3–5 eq).

-

Add 2–3 drops of DMF (Dimethylformamide) as a catalyst. Mechanism: DMF forms the reactive Vilsmeier-Haack intermediate.

-

Reflux for 3–4 hours until gas evolution (

, -

Isolation: Distill off excess

under reduced pressure. -

Purification: The residue is the target 4-Bromo-2,6-dichlorobenzoyl chloride . For high purity, vacuum distill the product (boiling point approx. 130–140°C at high vacuum, estimated).

-

Experimental Data Summary

| Parameter | Step 1: Bromination | Step 2: Cyanation | Step 3: Hydrolysis | Step 4: Chlorination |

| Starting Material | 2,6-Dichloroaniline | 4-Bromo-2,6-dichloroaniline | 4-Bromo-2,6-dichlorobenzonitrile | 4-Bromo-2,6-dichlorobenzoic acid |

| Reagents | ||||

| Temperature | 15–25°C | 0°C (Diaz), 60–80°C (Sub) | 140–160°C (Reflux) | 75–80°C (Reflux) |

| Key Risk | Exotherm, Bromine burns | Cyanide toxicity, Diazonium instability | Acid burns, High temp | corrosive fumes ( |

| Typical Yield | 90–95% | 70–80% | 80–85% | 95–98% |

Alternative Industrial Pathway (Toluene Route)

For large-scale manufacturing where cost is paramount and cyanide handling is restricted, the Oxidative Route is viable.

-

Start: 2,6-Dichlorotoluene.

-

Bromination: Electrophilic bromination (

,-

Result:4-Bromo-2,6-dichlorotoluene .[7]

-

-

Oxidation: Side-chain oxidation using

(lab) or Co/Mn/Br air oxidation (industrial "Amoco" conditions).-

Result:4-Bromo-2,6-dichlorobenzoic acid .

-

-

Chlorination: Conversion to acid chloride as above.

Process Visualization

Caption: Step-by-step experimental workflow for the Aniline Route.

References

- Preparation of 2,6-dichloro-4-bromoanilides. Google Patents. EP0727412B1.

-

Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene . ACS Omega. 2022. Available at: [Link]

-

Organic Syntheses Procedure: 2,6-Dichloroaniline . Organic Syntheses, Coll. Vol. 3, p.262 (1955). Available at: [Link]

Sources

- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 2. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 5. 4-ブロモ-2,6-ジクロロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Bromo-2,6-difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

Physicochemical Profile & Synthetic Utility: 4-Bromo-2,6-dichlorobenzoyl chloride

[1][2][3][4]

Executive Summary

4-Bromo-2,6-dichlorobenzoyl chloride is a high-value, transient electrophile primarily utilized in the synthesis of pharmacophores targeting Janus Kinases (JAK) and Nrf2 pathways . Unlike commoditized reagents, this compound is frequently generated in situ due to its hydrolytic sensitivity and the logistical efficiency of converting its stable precursor, 4-bromo-2,6-dichlorobenzoic acid .

This guide addresses the lack of standardized commercial data by providing a field-validated protocol for its generation, characterization, and downstream utilization. The molecule’s 2,6-dichloro substitution pattern confers unique steric protection to the carbonyl carbon, modulating its reactivity and enhancing the metabolic stability of resulting amide bonds in drug candidates.

Chemical Identity & Structural Analysis[1]

The molecule features a benzoyl chloride core decorated with a bromine atom at the para position and chlorine atoms at both ortho positions. This substitution pattern creates a distinct electronic and steric environment.

| Property | Specification |

| Chemical Name | 4-Bromo-2,6-dichlorobenzoyl chloride |

| Molecular Formula | C₇H₂BrCl₃O |

| Molecular Weight | 288.35 g/mol |

| CAS Number | Not widely established (Often cited as intermediate; Precursor Acid CAS: 153556-42-4 or similar derivatives) |

| Physical State | Off-white low-melting solid or viscous oil (upon concentration) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with Water/Alcohols |

| Key Structural Feature | 2,6-Dichlorophenyl moiety : Provides steric hindrance, preventing enzymatic hydrolysis in biological systems (atropisomerism potential in bulky amides).[1][2][3] |

Spectral Signature (Self-Validation)

In 1H NMR, the symmetry of the molecule is its primary validation marker.

-

1H NMR (400 MHz, CDCl₃/DMSO-d₆): The molecule possesses a C2 axis of symmetry passing through the C1-C4 axis. Consequently, the protons at C3 and C5 are chemically equivalent.

-

Diagnostic Signal: A sharp singlet (s, 2H) typically appearing between δ 7.60 – 7.80 ppm .

-

Note: If this signal splits or if multiple aromatic signals appear, it indicates incomplete conversion (acid starting material) or hydrolysis.

-

Synthesis & Production Protocol

Standard commercial sourcing is unreliable. The following protocol describes the "Generate-and-Use" method favored in high-throughput medicinal chemistry.

Reaction Mechanism & Causality

We utilize Oxalyl Chloride with catalytic DMF over Thionyl Chloride.

-

Why? Thionyl chloride requires reflux and produces SO₂ (gas) and HCl. Oxalyl chloride reacts at room temperature (mild conditions), preserving sensitive halogen substituents and allowing for easier removal of volatiles ((COCl)₂ BP: 61°C vs SOCl₂ BP: 74.6°C).

-

The Vilsmeier-Haack Intermediate: The catalytic DMF reacts with oxalyl chloride to form a potent chloroiminium reagent, which activates the carboxylic acid, facilitating rapid conversion without thermal stress.

Step-by-Step Protocol

Precursor: 4-Bromo-2,6-dichlorobenzoic acid.[2][3]

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an N₂ inlet.

-

Solvation: Suspend 1.0 eq of 4-Bromo-2,6-dichlorobenzoic acid in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Activation: Add catalytic N,N-Dimethylformamide (DMF) (2-3 drops per 5 mmol scale).

-

Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) at 0°C.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Completion Check: Aliquot 50 µL into MeOH. Inject into LCMS. Look for the methyl ester peak (Methyl 4-bromo-2,6-dichlorobenzoate) to confirm full conversion of the acid.

-

-

Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride.

-

Result: A yellow/off-white residue remains. Do not purify by column chromatography (hydrolysis risk). Use immediately for the next step.

-

Synthesis Workflow Diagram

Caption: Figure 1. One-pot activation sequence converting the benzoic acid precursor to the acyl chloride using the mild Oxalyl Chloride/DMF method.

Reactivity & Applications in Drug Development

The Steric Advantage

The 2,6-dichloro motif is not merely decorative. In drug design, this "ortho-effect" forces the carbonyl group out of planarity with the phenyl ring.

-

Consequence: When this acyl chloride reacts with an amine to form an amide, the resulting bond is highly resistant to metabolic hydrolysis (e.g., by amidases).

-

Application: This is critical for oral bioavailability in kinase inhibitors where metabolic stability is a limiting factor.

Key Therapeutic Areas

-

JAK Inhibitors (Janus Kinase):

-

Used to acylate aminopyridines or aminopyrazoles. The 4-bromo handle allows for subsequent Suzuki-Miyaura coupling to introduce solubilizing tails (e.g., morpholine, piperazine) after the core scaffold is built.

-

-

Nrf2 Activators:

-

Incorporated into electrophilic warheads designed to interact with cysteine residues (though the benzoyl chloride itself is the reagent, the resulting structure often relies on the electron-deficient ring).

-

Application Pathway

Caption: Figure 2.[4] Divergent synthesis strategy. The acyl chloride builds the core, while the bromine atom serves as a 'handle' for late-stage functionalization.

Safety & Handling (MSDS Summary)

As an acid chloride, this compound poses specific hazards. It is a Lachrymator and Corrosive .

| Hazard Class | GHS Code | Precautionary Measure |

| Skin Corrosion | H314 | Wear nitrile gloves (double gloving recommended). |

| Reacts with Water | EUH014 | Do not wash glassware with water immediately. Quench with MeOH or dilute alkaline solution first. |

| Inhalation | H335 | Handle exclusively in a fume hood. Hydrolysis releases HCl gas. |

Storage:

-

Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: < 4°C (Refrigerated) to prevent slow hydrolysis by trace moisture.

-

Container: Tightly sealed glass vial with Parafilm/Teflon tape.

References

-

Synthesis of JAK Inhibitors: Patent WO2012160464A1. Heterocyclic compounds as protein kinase inhibitors.[2][5] (Describes the synthesis of Intermediate 10: 4-bromo-2,6-dichlorobenzoyl chloride). Link

-

Nrf2 Activator Synthesis: Patent EP4446312A1. Nitrogen-containing heterocyclic compound having Nrf2 activation effect.[1] (Details the amide coupling of 4-bromo-2,6-dichlorobenzoyl chloride). Link

- Oxalyl Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Physicochemical Precursor Data: PubChem. 4-Bromo-2,6-dichlorobenzoic acid. Link (Note: Link directs to related phenol/acid data for property extrapolation).

Sources

- 1. CN118488944A - å ·æNrf2æ´»åä½ç¨çå«æ°®æç¯ååç© - Google Patents [patents.google.com]

- 2. WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. 232275-53-5 | Methyl 4-bromo-2,6-dichlorobenzoate | Aryls | Ambeed.com [ambeed.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US8980911B2 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

molecular structure and formula of 4-Bromo-2,6-dichlorobenzoyl chloride

Technical Whitepaper: 4-Bromo-2,6-dichlorobenzoyl chloride

Subtitle: Structural Analysis, In Situ Generation, and Synthetic Utility in Drug Discovery

Executive Summary

4-Bromo-2,6-dichlorobenzoyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of pharmacologically active small molecules. Unlike common reagents, it is rarely isolated due to its high reactivity and hydrolytic instability. Instead, it serves as a "transient linchpin" generated in situ from its stable acid precursor, 4-bromo-2,6-dichlorobenzoic acid (CAS 232275-51-3) .

This compound is prized in medicinal chemistry for two distinct structural features:

-

The 2,6-Dichloro "Lock": These bulky ortho-substituents create significant steric hindrance, restricting rotation around the amide bond in downstream products (atropisomerism potential) and providing metabolic stability against proteolytic cleavage.

-

The 4-Bromo "Handle": A para-position halogen that remains intact during acylation, allowing for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a benzoyl chloride core decorated with a specific halogen pattern designed to modulate both chemical reactivity and biological half-life.

Structural Visualization

Figure 1: 2D connectivity diagram highlighting the steric shielding of the carbonyl group by ortho-chlorines and the distal position of the bromine handle.

Key Data Points

| Property | Specification |

| Systematic Name | 4-Bromo-2,6-dichlorobenzoyl chloride |

| Molecular Formula | C₇H₂BrCl₃O |

| Molecular Weight | 288.35 g/mol |

| CAS Number (Acid Precursor) | 232275-51-3 (4-Bromo-2,6-dichlorobenzoic acid) |

| CAS Number (Chloride) | Not commercially assigned (Transient Intermediate) |

| Physical State | Generated as solution (typically in DCM or Toluene) |

| Precursor Melting Point | 167 °C (Solid Acid) |

| Predicted LogP | ~3.8 (High Lipophilicity) |

Part 2: Reactivity & The "Ortho Effect"

The 2,6-dichloro substitution pattern exerts a profound "Ortho Effect" that dictates the synthesis strategy.

-

Steric Inhibition of Resonance: The two chlorine atoms force the carbonyl group out of plane with the benzene ring. This reduces conjugation but makes the carbonyl carbon more electrophilic due to the electron-withdrawing nature of the halogens.

-

Nucleophilic Approach: While the carbonyl is highly electrophilic, the physical bulk of the chlorines blocks the approach of nucleophiles. Standard acylation conditions often fail or proceed slowly.

-

Catalytic Necessity: Conversion of the acid to the acid chloride requires Vilsmeier-Haack activation (Oxalyl Chloride + catalytic DMF). Thionyl chloride (SOCl₂) alone is often insufficient to overcome the steric barrier efficiently without excessive heating, which may degrade the bromine handle.

Part 3: Synthesis Protocol (Self-Validating)

Objective: Generate 4-Bromo-2,6-dichlorobenzoyl chloride in situ and couple it with an amine nucleophile.

Reagents:

-

4-Bromo-2,6-dichlorobenzoic acid (1.0 eq) [CAS: 232275-51-3][1][2][3][4]

-

Oxalyl Chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow

-

Suspension: In a flame-dried round-bottom flask under Nitrogen (N₂), suspend 1.0 eq of the acid in anhydrous DCM (0.2 M concentration). Note: The acid may not fully dissolve initially.

-

Activation: Add catalytic DMF (2 drops).

-

Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

-

Validation: Observe vigorous bubbling (CO + CO₂ evolution). If no bubbling occurs, the DMF catalyst is inactive or moisture is present.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Endpoint: The reaction should become a clear, homogeneous solution as the insoluble acid is converted to the soluble acid chloride.

-

-

Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Do not store; use immediately.

Figure 2: Logic flow for the in situ generation of the acid chloride, ensuring complete conversion before downstream use.

Part 4: Applications in Drug Discovery

This molecule is a "Privileged Scaffold" in medicinal chemistry, particularly for:

-

Integrin Inhibitors: Used to synthesize antagonists for

integrin (Asthma/Fibrosis therapy). The 2,6-dichloro benzamide core mimics the spatial arrangement of the RGD (Arg-Gly-Asp) peptide sequence. -

Factor IXa Inhibitors: The bulky halogenated ring fills hydrophobic pockets in the coagulation factor enzyme, increasing potency.

-

Nrf2 Activators: Used as a linker in molecules that disrupt the Keap1-Nrf2 interaction, activating antioxidant response pathways.

Synthetic Strategy: The Bifunctional Approach Researchers use the acid chloride to form the amide bond first, utilizing the stability of the aryl bromide. Once the core skeleton is built, the bromine atom is used as a leaving group for Suzuki or Buchwald-Hartwig couplings to attach the final "Ring A" moiety.

Part 5: Safety & Handling

-

Corrosivity: Like all acyl chlorides, this compound hydrolyzes to release HCl gas upon contact with moisture. It causes severe skin burns and eye damage (GHS Category 1B).

-

Sensitizer: Halogenated benzoyl chlorides are potent sensitizers. All handling must occur in a fume hood.

-

Quenching: Quench excess reagent with Methanol (forms the methyl ester) or saturated Sodium Bicarbonate solution. Do not add water directly to the concentrated residue.

References

-

BenchChem. (2025).[5] Steric Hindrance in the Reactivity of 2,6-Dichlorobenzoyl Chloride: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2025). Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors. PMC database. Retrieved from

-

Google Patents. (2018). Factor IXa Inhibitors (US20180030036A1). Retrieved from

-

ChemicalBook. (2026). 4-Bromo-2,6-dichlorobenzoic acid Properties & CAS 232275-51-3.[1][2][3][4] Retrieved from

-

European Patent Office. (2023). Nitrogen-Containing Heterocyclic Compound Having Nrf2 Activation Effect (EP 4446312 A1). Retrieved from

Sources

Technical Guide: Spectral Data & Characterization of 4-Bromo-2,6-dichlorobenzoyl chloride

This guide outlines the spectral characterization of 4-Bromo-2,6-dichlorobenzoyl chloride , a specialized electrophile used in the synthesis of pharmacophores and agrochemicals.

The following analysis is constructed from first-principles spectroscopic theory applied to the molecule's specific symmetry and isotopic composition. It addresses the common analytical challenges posed by the 2,6-dichloro substitution pattern and the moisture sensitivity of the acid chloride moiety.

Compound Profile & Structural Logic

-

IUPAC Name: 4-Bromo-2,6-dichlorobenzoyl chloride

-

Molecular Formula:

-

Molecular Weight: 288.35 g/mol (Average)

-

Key Structural Feature:

Symmetry (approximate). The plane of symmetry passing through the C1-C4 axis renders the protons at C3 and C5 chemically equivalent. This symmetry is the primary validator in NMR analysis.

Handling & Stability (Critical Protocol)

Warning: As an acid chloride, this compound is highly susceptible to hydrolysis.

-

Degradation Product: 4-Bromo-2,6-dichlorobenzoic acid (shifts spectral peaks significantly).

-

Analysis Solvent: Use anhydrous

or

Mass Spectrometry (MS): Isotopic Fingerprinting

The mass spectrum of this compound is dominated by the complex interplay between Bromine (

Predicted Isotope Pattern (Molecular Ion )

The molecule contains 1 Bromine and 3 Chlorines (2 on ring, 1 in acyl chloride).[1]

| Ion | Mass ( | Composition | Relative Intensity (Approx) |

| M | 286 | 100% (Base) | |

| M+2 | 288 | ~195% | |

| M+4 | 290 | Mixed Isotopes | ~125% |

| M+6 | 292 | Mixed Isotopes | ~35% |

| M+8 | 294 | ~4% |

Note: The "M+2" peak is often more intense than the "M" peak due to the combined probability of the heavy isotopes of Br and Cl.

Fragmentation Logic

The primary fragmentation pathway involves the cleavage of the fragile acyl-chloride bond (

Caption: Fragmentation pathway showing sequential loss of radical Chlorine and Carbon Monoxide.

Infrared Spectroscopy (IR)

IR is the fastest method to validate the integrity of the acid chloride functional group. Hydrolysis to the carboxylic acid is immediately visible as a shift in the carbonyl stretch.

| Functional Group | Wavenumber ( | Diagnostic Value |

| C=O Stretch (Acyl Chloride) | 1770 – 1790 | Primary ID. Significantly higher than the acid (1700 |

| C=C Aromatic Stretch | 1560 – 1580 | Characteristic of halogenated benzene rings. |

| C-Cl / C-Br Stretch | 600 – 800 | Strong absorptions in the fingerprint region. |

| O-H Stretch | ABSENT | Presence of a broad band at 2500-3300 |

Nuclear Magnetic Resonance (NMR)

The high symmetry of the 2,6-dichloro substitution simplifies the

NMR Data (400 MHz, )

Prediction: Due to the plane of symmetry, protons H3 and H5 are chemically equivalent. They do not couple to each other (magnetic equivalence) and show no observable coupling to the quadrupolar nuclei (Cl, Br).

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.60 – 7.65 | Singlet (s) | 2H | Ar-H (C3, C5) | The 2,6-dichloro groups shield the protons from mutual coupling. The signal is a sharp singlet. |

| 7.26 | Singlet | Solvent | CHCl3 | Residual solvent peak reference. |

Differentiation Note:

-

If the product were 2,4-dichlorobenzoyl chloride, you would see two distinct doublets (coupling

Hz). -

The Singlet confirms the symmetric 2,6-substitution.

NMR Data (100 MHz, )

The spectrum will display only 5 unique carbon environments due to symmetry.

-

C=O (Carbonyl):

ppm (Deshielded, but less than typical ketones due to Cl donation). -

C-1 (Ipso to C=O):

ppm. -

C-2,6 (C-Cl):

ppm (Symmetric, intense). -

C-3,5 (C-H):

ppm (Symmetric, intense). -

C-4 (C-Br):

ppm.

Experimental Workflow: Sample Preparation

To ensure data integrity, the following workflow prevents the common error of analyzing the hydrolyzed acid instead of the chloride.

Caption: Analytical workflow emphasizing moisture exclusion to prevent hydrolysis.

References

-

National Institute of Standards and Technology (NIST) .[3] Mass Spectral Interpretation of Halogenated Compounds (Cl/Br Isotope Patterns). NIST Chemistry WebBook.[3] Available at: [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. Benzoyl chloride, 4-bromo- [webbook.nist.gov]

Technical Guide: Solubility and Stability Protocols for 4-Bromo-2,6-dichlorobenzoyl chloride

Topic: Solubility and Stability of 4-Bromo-2,6-dichlorobenzoyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

4-Bromo-2,6-dichlorobenzoyl chloride (CAS: 232275-52-4 ) is a specialized electrophilic intermediate used primarily in the synthesis of pharmacologically active heterocycles and agrochemicals. It is characterized by significant steric hindrance at the carbonyl center due to the ortho-dichloro substitution pattern. This structural feature imparts unique stability profiles compared to unsubstituted benzoyl chlorides, specifically retarding hydrolytic degradation while maintaining high reactivity towards unhindered nucleophiles in aprotic environments.

| Chemical Identity | Details |

| IUPAC Name | 4-Bromo-2,6-dichlorobenzoyl chloride |

| CAS Number | 232275-52-4 |

| Molecular Formula | C₇H₂BrCl₃O |

| Molecular Weight | 288.35 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature) |

| Primary Hazard | Corrosive (Skin Corr.[1] 1B), Moisture Sensitive |

Solubility Profile and Solvent Compatibility[2][3]

The solubility of 4-Bromo-2,6-dichlorobenzoyl chloride is dictated by its lipophilic halogenated aromatic core and its highly reactive acyl chloride moiety.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and chemical compatibility (reactivity).

| Solvent Class | Specific Solvent | Compatibility | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Preferred reaction medium. High solubility; inert under anhydrous conditions. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | Must be anhydrous and free of peroxides. THF may polymerize if strong Lewis acids are present. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good | Excellent for reflux conditions; useful for azeotropic removal of water before reagent addition. |

| Esters | Ethyl Acetate | Moderate | Suitable for workup/extraction. Avoid for long-term storage due to potential transesterification risks if trace alcohol is present. |

| Protic Solvents | Water, Methanol, Ethanol | INCOMPATIBLE | Violent Reaction. Rapid hydrolysis/alcoholysis occurs, releasing HCl gas and generating the corresponding acid or ester. |

| Polar Aprotic | DMF, DMSO | Caution | DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) at high temperatures or prolonged storage. |

Dissolution Protocol

For analytical or synthetic applications, Dichloromethane (DCM) is the standard solvent.

-

Concentration Range: Stable solutions can be prepared up to 1.0 M.

-

Pre-drying: All solvents must be dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS) to <50 ppm water content.

Stability and Reactivity Mechanisms

The "Ortho-Effect" and Hydrolysis Resistance

Unlike 4-bromobenzoyl chloride, the 2,6-dichloro analog exhibits a reduced rate of hydrolysis. The bulky chlorine atoms at the 2 and 6 positions create a steric shield around the carbonyl carbon. This prevents the easy approach of water molecules (nucleophiles) perpendicular to the carbonyl plane, which is the required trajectory for Bürgi-Dunitz attack.

However, "reduced rate" does not mean "stable." Upon exposure to atmospheric moisture, the compound will eventually degrade into 4-bromo-2,6-dichlorobenzoic acid and hydrogen chloride (HCl) .

Hydrolysis Pathway Diagram

The following diagram illustrates the steric hindrance mechanism and the degradation pathway.

Figure 1: Hydrolysis mechanism highlighting the steric shielding effect of the 2,6-dichloro substitution.

Thermal Stability

-

Storage Temperature: 2–8°C (Refrigerated).

-

Thermal Decomposition: Stable at room temperature under inert atmosphere. Decomposition may release phosgene or CO/CO₂ at temperatures >150°C.

-

Handling State: Often used as a crude oil or low-melting solid immediately after synthesis (thionyl chloride method) without purification to minimize hydrolysis exposure.

Handling and Storage Protocols

Anhydrous Handling Workflow (Self-Validating System)

To ensure experimental integrity, the following workflow treats the reagent as a "system" that validates its own dryness.

The "Smoke Test" Indicator:

-

Observation: If the bottle "smokes" upon opening, it indicates the reaction of escaping HCl gas with atmospheric moisture. This confirms the compound is active but also that it is degrading.

-

Correction: If smoking is heavy, the concentration of the active acid chloride has likely dropped. A titration or re-synthesis is recommended.

Experimental Workflow Diagram

This workflow describes the safe transfer of the reagent for a synthesis reaction (e.g., amide coupling).

Figure 2: Anhydrous handling workflow to minimize hydrolysis during experimental setup.

Storage Specifications

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Atmosphere: Headspace must be backfilled with Argon or Nitrogen.

-

Secondary Containment: Store inside a desiccator or a sealed jar containing Drierite/Silica Gel.

-

Shelf Life: 6–12 months if seal is unbroken. 1–3 months after opening if handled correctly.

References

-

Bioorganic & Medicinal Chemistry. (2002).[2] Synthesis and SAR of novel heteroaryl-substituted benzoyl chlorides. Vol 10, pp. 2051-2066.[2] (Source of synthesis and application data).

-

PubChem. (n.d.). Compound Summary: 2,6-Dichlorobenzoyl chloride (Analogous Data). National Library of Medicine. [Link]

Sources

Strategic Sourcing & Technical Guide: 4-Bromo-2,6-dichlorobenzoyl chloride

The following guide details the strategic sourcing, synthesis, and technical handling of 4-Bromo-2,6-dichlorobenzoyl chloride , a specialized halogenated building block used in high-value medicinal chemistry and agrochemical synthesis.

Executive Summary & Market Reality

The Critical Insight: Researchers searching for "4-Bromo-2,6-dichlorobenzoyl chloride" in standard catalogs (Sigma-Aldrich, Thermo Fisher) will often face zero results. This is not a supply failure but a chemical stability reality.

Due to the high susceptibility of electron-deficient benzoyl chlorides to hydrolysis, this compound is rarely sold as a shelf-stable reagent. It is almost exclusively generated in situ or synthesized on demand from its stable precursor: 4-Bromo-2,6-dichlorobenzoic acid.

This guide provides the verified supply chain for the precursor and a validated laboratory protocol to generate the chloride for immediate use, ensuring 100% active electrophile for your downstream coupling.

Chemical Profile & Precursor Specifications[1][2]

To access the chloride, you must source the carboxylic acid.

| Feature | Precursor (The Commercial Product) | Target Electrophile (The Transient Intermediate) |

| Chemical Name | 4-Bromo-2,6-dichlorobenzoic acid | 4-Bromo-2,6-dichlorobenzoyl chloride |

| CAS Number | 232275-51-3 | Not formally assigned (often cited as derivative) |

| Structure | C₇H₃BrCl₂O₂ | C₇H₂BrCl₃O |

| Mol.[1][2][3] Weight | 269.91 g/mol | 288.35 g/mol |

| Appearance | White to off-white crystalline powder | Yellowish fuming liquid / low-melting solid |

| Stability | Stable at RT, shelf-life >2 years | Moisture sensitive, hydrolyzes to acid rapidly |

Strategic Sourcing: Supplier Landscape

Since the chloride is transient, procurement must focus on the acid. Below are verified commercial sources for CAS 232275-51-3 .

Tier 1: Validated Global Suppliers (High Purity >98%)

| Supplier | Catalog / SKU | Region | Notes |

| TCI Chemicals | B4898 | Global (JP/US/EU) | High reliability; typically ships from Japan or US stock. |

| Ambeed | A13076 | USA / Global | Good availability for gram-scale R&D quantities. |

| Pure Synth | Custom | India / Global | Often holds bulk stock for scale-up requests. |

| Combi-Blocks | QA-4822 | USA | Excellent for medicinal chemistry building blocks. |

Procurement Tip: If requesting a quote from a Custom Manufacturing Organization (CMO), specify "Acid Precursor CAS 232275-51-3" rather than the chloride to avoid unnecessary "custom synthesis" surcharges.

Technical Protocol: In Situ Generation

Objective: Convert 4-Bromo-2,6-dichlorobenzoic acid to the acid chloride with >99% conversion for immediate amide coupling.

Mechanism of Action

The reaction utilizes Thionyl Chloride (

Experimental Workflow Diagram

Figure 1: Validated synthesis workflow for generating the acid chloride from commercial precursor.

Step-by-Step Methodology

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap acidic gases (

and -

Charging: Add 4-Bromo-2,6-dichlorobenzoic acid (1.0 eq) to the flask.

-

Solvent/Reagent:

-

Preferred: Add Thionyl Chloride (

) (5.0 – 10.0 eq). The excess acts as the solvent. -

Alternative: If scale is small, suspend acid in anhydrous Toluene and add

(2.0 eq).

-

-

Catalysis: Add DMF (anhydrous, 1–2 drops per gram of acid). Note: Vigorous gas evolution will occur immediately.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours. The suspension should become a clear solution, indicating complete conversion. -

Isolation:

-

Cool to room temperature.[4]

-

Connect to a vacuum manifold.

-

Distill off excess

(boiling point -

Chase Step: Add anhydrous Toluene (

volume) and concentrate in vacuo again. This azeotropically removes trace thionyl chloride, which is critical if the next step involves acid-sensitive amines.

-

-

Result: The residue is the crude 4-Bromo-2,6-dichlorobenzoyl chloride . It should be dissolved immediately in DCM or THF for the next coupling step.

Quality Control & Validation

Direct analysis of acid chlorides on LC-MS is impossible due to hydrolysis on the column. Use this derivatization method for QC:

QC Protocol:

-

Take a 10 µL aliquot of the reaction mixture.

-

Quench into 500 µL of Methanol (anhydrous).

-

Wait 5 minutes (forms the methyl ester).

-

Analyze via HPLC or GC-MS.

-

Target Peak: Methyl 4-bromo-2,6-dichlorobenzoate (CAS 232275-53-5).[6]

-

Criteria: Disappearance of the Acid peak and >98% purity of the Ester peak confirms the Chloride is ready.

Applications in Drug Discovery

This scaffold is a "privileged structure" for introducing a lipophilic, electron-deficient aryl group. It is commonly used in:

-

Kinase Inhibitors: The 2,6-dichloro substitution forces the benzoyl ring out of plane (atropisomerism potential), often improving selectivity in ATP-binding pockets.

-

Agrochemicals: Synthesis of benzoylureas (insecticides) and benzoylcarbamates.

Figure 2: Primary synthetic utility of the 4-Bromo-2,6-dichlorobenzoyl chloride scaffold.

References

-

TCI Chemicals. Product Specification: 4-Bromo-2,6-dichlorobenzoic Acid (B4898).[7] Retrieved from .

-

Ambeed. Product Data: 4-Bromo-2,6-dichlorobenzoic acid (A13076).[8] Retrieved from .

- Clayden, J., et al.Acid Chloride Synthesis via Thionyl Chloride. Organic Chemistry, 2nd Ed. Oxford University Press. (Standard mechanism reference).

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 232275-51-3. Retrieved from .

-

BenchChem. Synthesis of 4-bromobenzoyl chloride derivatives. (General protocol adaptation). Retrieved from .

Sources

- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-bromo-2,6-dichlorobenzoic acid methyl ester,(CAS# 232275-53-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 4-Bromo-2,6-dichlorobenzoic Acid | 232275-51-3 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 8. 4-Bromo-2,6-dichlorobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Advanced Technical Guide: Substituted Benzoyl Chlorides in Drug Discovery & Process Chemistry

Executive Summary

Substituted benzoyl chlorides are the linchpins of modern medicinal chemistry, serving as high-energy electrophiles for the installation of the benzoyl pharmacophore. Their utility extends beyond simple acylation; they are critical intermediates in the synthesis of heterocycles, protection strategies, and late-stage functionalization of Active Pharmaceutical Ingredients (APIs). This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for selecting reagents, optimizing reaction kinetics, and handling these reactive species with the precision required in GMP environments.

Part 1: Mechanistic Foundations & Reactivity Profiles

Electronic Tuning and the Hammett Correlation

The reactivity of a benzoyl chloride is governed by the electronic nature of the substituent on the aromatic ring. This relationship is quantitatively described by the Hammett equation:

-

Electron-Withdrawing Groups (EWG): Substituents like

, -

Electron-Donating Groups (EDG): Substituents like

and

Table 1: Relative Reactivity & Reagent Selection based on Substituents

| Substituent Type | Example ( | Electronic Effect | Rec. Chlorinating Agent | Kinetic Profile |

| Strong EWG | Destabilizes carbonyl | Thionyl Chloride ( | Rapid; prone to hydrolysis side-reactions. | |

| Neutral/Weak | Baseline | Oxalyl Chloride ( | Standard baseline reactivity. | |

| Strong EDG | Stabilizes carbonyl | Sluggish; requires Vilsmeier-type activation. |

The Catalytic Role of DMF

In the synthesis of acid chlorides, particularly with oxalyl chloride or thionyl chloride, N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst. It reacts with the chlorinating agent to form a highly reactive Vilsmeier-Haack type imidoyl chloride intermediate, which transfers the chloride to the carboxylic acid far more efficiently than the bulk reagent.

Figure 1: The catalytic cycle of DMF in acid chloride synthesis. The imidoyl chloride species is the active chlorinating agent, regenerating DMF upon reaction with the carboxylic acid.

Part 2: Synthetic Strategies & Protocols

Reagent Decision Matrix

Choosing the right chlorinating agent is a balance between cost, purification ease, and substrate sensitivity.

Figure 2: Decision matrix for selecting the optimal chlorinating agent based on substrate stability and process scale.

Standard Operating Procedure: Synthesis of 4-Nitrobenzoyl Chloride

This protocol is optimized for high purity and yield, utilizing Thionyl Chloride with DMF catalysis.

Materials:

-

4-Nitrobenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

N,N-Dimethylformamide (DMF) (0.05 eq / 5 mol%)

-

Solvent: Toluene or 1,2-Dichloroethane (DCE) (Optional, can run neat)

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

line). -

Charging: Add 4-nitrobenzoic acid and the solvent (if using) to the flask.

-

Activation: Add the catalytic amount of DMF. Note: No reaction will occur yet.

-

Addition: Add Thionyl Chloride dropwise via an addition funnel or syringe.

-

Caution: Evolution of

and

-

-

Reflux: Heat the mixture to reflux (

). The suspension should clarify as the acid converts to the liquid acid chloride. -

Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and checking by TLC or HPLC (looking for the methyl ester product).

-

Workup: Once complete (typically 2-4 hours), cool to room temperature.

-

Purification: Remove excess

and solvent under reduced pressure (rotary evaporator). To ensure complete removal of thionyl chloride, perform an azeotropic distillation with added toluene (2x). -

Yield: The resulting yellow oil/solid is sufficiently pure (>98%) for subsequent steps.

Part 3: Field-Proven Application (Case Study)

Enzalutamide Synthesis: The Acid Chloride Pivot

Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist for prostate cancer, relies on a critical benzoyl chloride intermediate.[1] The synthesis demonstrates the necessity of converting 4-bromo-2-fluorobenzoic acid to its acid chloride to facilitate a difficult amide coupling.

The Challenge: Direct coupling of the electron-deficient aniline derivative with the benzoic acid is sluggish due to steric hindrance and electronic deactivation. The Solution: Activation of the acid to 4-bromo-2-fluorobenzoyl chloride provides the necessary electrophilic drive.

Figure 3: Synthetic pathway for Enzalutamide highlighting the activation of the benzoic acid to the acid chloride to overcome steric and electronic barriers in the amide coupling step.[2]

Part 4: Handling, Stability & Safety

Hazard Profile

Substituted benzoyl chlorides are Lachrymators and Corrosives .

-

Inhalation: Causes severe respiratory irritation and potential pulmonary edema.

-

Skin/Eye: Causes immediate, severe burns. Reacts with moisture on skin to produce HCl.

-

Carcinogenicity: Some analogs (e.g., those derived from

-chlorinated toluenes) are potential carcinogens.

Best Practices for Handling

-

Moisture Exclusion: Always store under an inert atmosphere (

or Ar). Hydrolysis produces HCl gas, which can pressurize sealed vials, leading to explosions. -

Quenching: Never pour water directly into a large quantity of benzoyl chloride.

-

Protocol: Dilute the acid chloride in an inert solvent (DCM, Toluene) and slowly add this solution to a stirred mixture of ice/water and base (

or NaOH).

-

-

Green Chemistry Alternatives:

-

Cyrene (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can replace DMF/DCM in these reactions.[3]

-

Catalytic Methods: Use of solid-supported reagents or flow chemistry to generate the acid chloride in situ to minimize operator exposure.

-

References

-

Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio. Available at: [Link]

-

An improved and practical route for the synthesis of enzalutamide. ResearchGate. Available at: [Link][4]

-

Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene. University of Huddersfield. Available at: [Link]

-

Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride. Asian Journal of Chemistry. Available at: [Link]

-

Benzoyl chloride - Hazardous Substance Fact Sheet. NJ Department of Health. Available at: [Link]

Sources

Reactivity Profile and Synthetic Utility of 4-Bromo-2,6-dichlorobenzoyl Chloride in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer orthogonal reactivity. 4-Bromo-2,6-dichlorobenzoyl chloride (CAS: 232275-52-4) is a premier example of such a scaffold. Characterized by a highly hindered acyl chloride and a chemoselective aryl bromide, this compound serves as a critical intermediate in the synthesis of complex heterocycles, including Janus kinase (JAK) inhibitors and Nuclear factor erythroid 2-related factor 2 (Nrf2) activators[1][2].

This technical guide dissects the structural analytics, mechanistic reactivity, and field-proven experimental workflows associated with 4-bromo-2,6-dichlorobenzoyl chloride, providing a self-validating framework for its application in drug development.

Structural Analytics & Electronic Properties

The molecular architecture of 4-bromo-2,6-dichlorobenzoyl chloride (

-

The Acyl Chloride Center (Hard Electrophile): The carbonyl carbon is highly electrophilic. However, the presence of two chlorine atoms at the ortho positions (2,6-dichloro) creates a profound steric shield. This steric hindrance significantly reduces the rate of spontaneous hydrolysis, making the reagent relatively stable to ambient moisture compared to unhindered acyl chlorides. Consequently, nucleophilic acyl substitution requires forcing conditions or the use of specific non-nucleophilic bases to drive the reaction forward.

-

The Aryl Bromide Center (Soft Electrophile): The bromine atom at the para position (4-bromo) serves as a soft electrophilic site primed for transition-metal catalysis. The bond dissociation energy of the C–Br bond is significantly lower than that of the adjacent C–Cl bonds. This electronic disparity allows for strictly chemoselective oxidative addition by Palladium(0) catalysts, enabling downstream cross-coupling without disturbing the 2,6-dichloro substitution.

Diagram 1: Orthogonal reactivity workflow of 4-Bromo-2,6-dichlorobenzoyl chloride.

Reactivity Profile & Mechanistic Causality

Nucleophilic Acyl Substitution (Amidation)

The primary synthetic utility of the acyl chloride moiety is the formation of robust benzamide linkages. Due to the 2,6-dichloro steric shielding, standard amidation kinetics are severely retarded.

Mechanistic Causality: To achieve high yields, the reaction must be performed in the presence of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine[1]. DIPEA acts as an efficient proton sink to neutralize the generated HCl without competing with the target amine for the electrophilic carbonyl carbon. Furthermore, extended reaction times (3 to 16 hours) at room temperature or mild heating are required to ensure complete conversion[1][2].

Palladium-Catalyzed Cross-Coupling

Once the amide is secured, the 4-bromo substituent becomes the focal point for structural elaboration. The compound readily undergoes Suzuki-Miyaura (boronic acids) and Buchwald-Hartwig (amines) couplings.

Mechanistic Causality: The chemoselectivity is driven by the oxidative addition step of the catalytic cycle. A Pd(0) species will selectively insert into the weaker C–Br bond while ignoring the stronger C–Cl bonds. This allows chemists to build complex, extended aromatic systems or introduce solubilizing basic amines directly at the 4-position, a common requirement for optimizing the pharmacokinetic properties of kinase inhibitors.

Applications in Drug Development

The unique substitution pattern of this building block has cemented its role in the synthesis of several high-profile therapeutic classes:

JAK/TYK2 Inhibitors (Autoimmune Diseases)

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is pivotal in mediating cytokine signaling. Dysregulation of this pathway leads to severe autoimmune and inflammatory diseases (e.g., psoriasis, rheumatoid arthritis). 4-Bromo-2,6-dichlorobenzoyl chloride is utilized to synthesize heterocyclic inhibitors that modulate the JAK pathway by binding to the kinase domain, thereby blocking auto-phosphorylation and downstream STAT activation[2].

Nrf2 Activators (Antioxidative Therapies)

Nrf2 is a master transcriptional regulator of antioxidant response elements (ARE). Under normal conditions, Nrf2 is sequestered by Keap1 and degraded. Nitrogen-containing heterocycles derived from 4-bromo-2,6-dichlorobenzoyl chloride have been developed to inhibit the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and induce the expression of cytoprotective genes[1]. This mechanism is actively targeted for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and chronic kidney diseases[1].

Diagram 2: Mechanism of action for Nrf2 activators derived from the target scaffold.

Experimental Workflows (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and immediate downstream utilization of 4-bromo-2,6-dichlorobenzoyl chloride.

Protocol A: Synthesis of 4-Bromo-2,6-dichlorobenzoyl chloride

Objective: Convert the stable carboxylic acid precursor into the reactive acyl chloride.

-

Preparation: Suspend 4-bromo-2,6-dichlorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[3][4].

-

Catalyst Addition: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the sterically hindered acid[4].

-

Chlorination: Slowly add oxalyl chloride (2.0 equiv) or thionyl chloride (10.0 equiv) dropwise at 0 °C to control the evolution of

, -

Reaction: Allow the mixture to warm to room temperature and stir for 2 to 5 hours. If using thionyl chloride, the reaction may be refluxed[3].

-

Isolation: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of excess chlorinating agent and HCl, chase the residue by dissolving it in dry toluene and evaporating it twice[4]. The resulting crude 4-bromo-2,6-dichlorobenzoyl chloride is used immediately in the next step without further purification to prevent hydrolysis.

Protocol B: Chemoselective Amidation

Objective: Form a sterically hindered benzamide linkage.

-

Preparation: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous DCM and cool to 0 °C[1].

-

Base Addition: Add DIPEA (2.0 to 3.8 equiv) to the solution. Causality: An excess of DIPEA is critical to neutralize the HCl byproduct and maintain the nucleophilicity of the reacting amine[1].

-

Acylation: Dissolve the freshly prepared 4-bromo-2,6-dichlorobenzoyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise to the amine solution[1][2].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 to 16 hours under an inert atmosphere[1][2].

-

Purification: Quench the reaction with methanol or water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify via silica gel column chromatography (hexane/ethyl acetate gradient)[1][2].

Quantitative Data Summaries

The following table summarizes the key physicochemical properties and standard reaction metrics for the scaffold, serving as a quick-reference guide for process optimization.

| Parameter | Value / Metric | Clinical / Synthetic Relevance |

| CAS Registry Number | 232275-52-4 | Unique identifier for procurement. |

| Molecular Formula | Determines mass balance in synthesis. | |

| Molecular Weight | 288.35 g/mol | Required for stoichiometric calculations. |

| Amidation Yield (Avg) | 70% - 85% | High yields achievable despite severe 2,6-dichloro steric hindrance, provided DIPEA is used[1]. |

| Pd-Coupling Site | C4 (Bromide) | Allows orthogonal functionalization post-amidation without affecting the ortho-chlorines. |

| Primary Target Pathways | JAK/STAT, Nrf2/Keap1 | Core structural motif in advanced treatments for autoimmune and neurodegenerative diseases[1][2]. |

References

-

NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT (EP 4446312 A1) Source: European Patent Office (EPO) URL:[Link]

- Heterocyclic compounds as protein kinase inhibitors (US8980911B2)

- Factor IXa Inhibitors (US20180030036A1)

Sources

- 1. data.epo.org [data.epo.org]

- 2. US8980911B2 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. US8980911B2 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. US20180030036A1 - Factor IXa Inhibitors - Google Patents [patents.google.com]

Methodological & Application

High-Efficiency Amide Synthesis Using 4-Bromo-2,6-dichlorobenzoyl Chloride

Application Note & Protocol Guide | Doc ID: AN-4B26DC-001

Abstract

This guide details the optimized protocols for synthesizing amides using 4-Bromo-2,6-dichlorobenzoyl chloride (CAS: 586-75-4) . While this reagent is a high-value scaffold in medicinal chemistry (e.g., for p38 kinase inhibitors) and agrochemicals, its utility is often limited by the significant steric hindrance imposed by the ortho-dichloro substitution. This note provides a mechanistic rationale and two distinct protocols: one for standard amines and a high-stringency method for weak or bulky nucleophiles.

Strategic Analysis: The Steric-Electronic Paradox

To successfully utilize 4-Bromo-2,6-dichlorobenzoyl chloride, researchers must understand the competing forces at play on the carbonyl carbon.

The Electronic Advantage

The 4-Bromo and 2,6-Dichloro substituents are electron-withdrawing groups (EWG).

-

Effect: They significantly pull electron density away from the carbonyl carbon, making it highly electrophilic and theoretically more reactive than unsubstituted benzoyl chloride.

-

Consequence: The bond is "primed" for nucleophilic attack.

The Steric Blockade

The 2,6-Dichloro groups create a "picket fence" around the carbonyl.

-

Effect: These atoms physically block the Bürgi-Dunitz trajectory (the 107° angle required for a nucleophile to attack the carbonyl).

-

Conformation: To minimize steric clash between the carbonyl oxygen and the ortho-chlorines, the carbonyl group rotates perpendicular to the benzene ring. This breaks conjugation with the aromatic system, further destabilizing the carbonyl (increasing reactivity) but making it physically difficult to access.

Expert Insight: Success depends on kinetic access . For small amines, the reaction is fast. For bulky amines, the reaction fails not because of electronics, but because the nucleophile cannot physically reach the electrophilic center. We overcome this using Acyl Transfer Catalysis (DMAP) .

Mechanistic Pathway & Workflow

The following diagram illustrates the critical role of the catalyst in overcoming the steric barrier. The DMAP molecule, being small and highly nucleophilic, attacks the acid chloride first to form a highly reactive, less hindered N-acylpyridinium intermediate.

Figure 1: DMAP-catalyzed activation pathway. The intermediate acts as a soluble, reactive "shuttle" that bypasses the steric hindrance of the 2,6-dichloro groups.

Experimental Protocols

Protocol A: Standard Conditions (Primary/Secondary Amines)

Applicability: Unhindered primary amines (e.g., benzylamine) and cyclic secondary amines (e.g., morpholine, piperidine).

Reagents:

-

4-Bromo-2,6-dichlorobenzoyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Amine and TEA in anhydrous DCM (0.2 M concentration relative to amine).

-

Cooling: Cool the solution to 0 °C using an ice bath. Note: Although the substrate is hindered, the reaction is exothermic.

-

Addition: Dissolve 4-Bromo-2,6-dichlorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc). If starting material remains, heat to 35 °C.

-

Workup: Quench with 1M HCl (to remove excess amine/TEA). Wash organic layer with Sat.

(to remove acid) and Brine. Dry over

Protocol B: High-Stringency Conditions (Anilines & Bulky Amines)

Applicability: Anilines, electron-deficient amines, or sterically bulky amines (

Reagents:

-

4-Bromo-2,6-dichlorobenzoyl chloride (1.2 equiv)

-

Catalyst: DMAP (10-20 mol%)

-

Base: Pyridine (3.0 equiv) or

(for very weak nucleophiles) -

Solvent: Toluene (preferred for high temp) or THF.

Step-by-Step Procedure:

-

Activation: In a dry flask under

, dissolve the Amine , Pyridine , and DMAP in anhydrous Toluene. -

Addition: Add 4-Bromo-2,6-dichlorobenzoyl chloride (solid or solution) in one portion at RT.

-

Thermal Drive: Heat the reaction to Reflux (110 °C) for 6–12 hours.

-

Why Reflux? Thermal energy is required to overcome the rotational barrier of the 2,6-dichloro groups and the activation energy of the bulky nucleophile approach.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash extensively with 1M HCl (critical to remove Pyridine/DMAP) and then Sat.

. -

Purification: Recrystallization from EtOH/Water is often effective due to the high crystallinity of the brominated product.

Data Summary & Troubleshooting

| Parameter | Protocol A (Standard) | Protocol B (High-Stringency) |

| Target Substrate | Alkyl amines, Cyclic amines | Anilines, Bulky amines |

| Solvent | DCM or THF | Toluene or Xylene |

| Base | TEA or DIPEA | Pyridine (acts as solvent/base) |

| Catalyst | None | DMAP (10-20 mol%) |

| Temperature | 0 °C | Reflux (80–110 °C) |

| Typical Yield | 85–95% | 70–85% |

Troubleshooting Guide

-

Issue: Low conversion after 12 hours.

-

Issue: Product is an oil/sticky gum.

-

Cause: Residual Pyridine or DMAP.

-

Fix: Perform a "Copper Wash" (wash organic layer with saturated

solution). Pyridine complexes with copper (turns blue) and is removed into the aqueous phase.

-

Downstream Utility: The "So What?"

Why use this specific scaffold? The 4-Bromo position is chemically orthogonal to the amide formation. Once the amide is formed, the bromine handle serves as an excellent site for Suzuki-Miyaura Coupling .

Figure 2: Modular synthesis workflow. The 4-bromo group allows late-stage diversification of the scaffold.

References

-

Mechanisms of Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. 6

-

Steric Hindrance in Benzoyl Chlorides: Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate.[7] 8[4][8][9][6]

-

Use of DMAP in Acylation: BOC Sciences. (2024).[4][3][] Twenty-nine Methods for Amide Synthesis.

-

Medicinal Chemistry Applications: BenchChem. (2025).[7] Application of 4-Bromobenzoyl Chloride in Agrochemical Synthesis. 5[4][8][9][6][11][12]

Sources

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 11. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 12. What is 4-Chlorobenzoyl chloride?_Chemicalbook [chemicalbook.com]

Application Note: Acylation of Primary Amines with 4-Bromo-2,6-dichlorobenzoyl Chloride

Executive Summary & Strategic Importance

This protocol details the synthesis of N-substituted-4-bromo-2,6-dichlorobenzamides via the acylation of primary amines. The electrophile, 4-Bromo-2,6-dichlorobenzoyl chloride , represents a "privileged scaffold" in medicinal chemistry and agrochemistry.

Why this specific building block matters:

-

The "Ortho Effect" (Steric Lock): The 2,6-dichloro substitution pattern creates a twisted amide conformation orthogonal to the phenyl ring. This restricts rotation, often improving metabolic stability and binding selectivity in protein pockets (e.g., p38 MAP kinase inhibitors, benzoylurea insecticides).

-

The 4-Bromo Handle: Unlike simple dichlorobenzamides, the 4-bromo position remains accessible for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library diversification after the amide bond is formed.

Mechanistic Analysis: The Steric Challenge

The reaction follows a standard nucleophilic addition-elimination mechanism (

The Steric Barrier

Unlike unsubstituted benzoyl chloride, which reacts violently with amines, the 2,6-dichloro analog is significantly deactivated by steric hindrance. The ortho-chlorines block the trajectory of the incoming nucleophile (amine) toward the carbonyl carbon (

-

Consequence: Reactions at low temperatures (

or -

Solution: Reactions are best initiated at

and driven to completion at Room Temperature (RT) or mild reflux. Acylation catalysts (DMAP) are frequently required to generate a more reactive N-acylpyridinium intermediate.

Visualization: Reaction Pathway & Steric Gating

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate stage. DMAP catalysis bypasses the direct attack barrier by forming a highly reactive acylpyridinium species.

Experimental Protocols

We present two distinct protocols. Method A is the industry standard for medicinal chemistry (high yield, anhydrous). Method B is a robust biphasic method (Schotten-Baumann) suitable for scale-up or water-soluble amines.

Material Selection Guide

| Component | Recommended Reagent | Role & Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solubility for acid chlorides; easily removed. |

| Alt. Solvent | THF or 2-MeTHF | Use if the amine is polar/insoluble in DCM. |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic; scavenges HCl without competing for the acyl chloride. |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Critical: Accelerates reaction by |

| Quench | 1M HCl / Sat. NaHCO | Acid wash removes unreacted amine; basic wash hydrolyzes excess acid chloride. |

Protocol A: Anhydrous Acylation (Standard)

Best for: Lipophilic amines, valuable intermediates, and small-scale discovery.

Reagents:

-

4-Bromo-2,6-dichlorobenzoyl chloride (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

DMAP (0.05 - 0.1 equiv)

-

Anhydrous DCM (

concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the Primary Amine (1.0 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM.

-

Cooling: Cool the solution to

using an ice bath. Note: Cooling is precautionary to control exotherm, though the steric hindrance dampens reactivity. -

Addition: Dissolve 4-Bromo-2,6-dichlorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC or LCMS. If starting amine persists after 4 hours, heat to mild reflux (

) for 1 hour.

-

-

Workup:

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (removes unreacted amine and DMAP/DIPEA).

-

Wash 2: Saturated NaHCO

(hydrolyzes unreacted acid chloride to the benzoate). -

Wash 3: Brine.[4]

-

-

Isolation: Dry the organic layer over anhydrous Na

SO -

Purification: Most products crystallize upon standing or trituration with hexanes/ether. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or large-scale crude preparations.

Reagents:

-

4-Bromo-2,6-dichlorobenzoyl chloride (1.2 equiv)

-

Solvent A: Ethyl Acetate or DCM

-

Solvent B: Saturated aqueous NaHCO

or 1M NaOH

Step-by-Step Procedure:

-

Biphasic Setup: In a flask, dissolve the amine in Ethyl Acetate. Add an equal volume of Saturated NaHCO

. -

Addition: Add the acid chloride (neat or dissolved in minimal EtOAc) vigorously to the rapidly stirring biphasic mixture at RT.

-

Reaction: Stir vigorously for 4–12 hours. The base in the aqueous layer neutralizes the HCl as it is generated at the interface.

-

Workup: Separate layers. Extract the aqueous layer once with EtOAc. Combine organics, wash with brine, dry, and concentrate.

Workflow & Purification Logic

Figure 2: Purification flowchart designed to chemically remove all reagents without chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance prevents attack. | Add 0.1 eq DMAP . Increase temp to reflux ( |

| Starting Material Remains | Moisture hydrolyzed the acid chloride. | Ensure acid chloride quality. Use anhydrous solvents.[3][5] Increase acid chloride to 1.5 eq. |

| Product is an Oil | Impurities preventing crystallization. | Triturate with cold pentane or diethyl ether. Sonicate to induce nucleation. |

| Double Acylation | Amine is too nucleophilic? | Highly unlikely with 2,6-dichloro substitution due to extreme steric crowding. |

Safety & Handling

-

Corrosive: 4-Bromo-2,6-dichlorobenzoyl chloride reacts with moisture on skin/lungs to produce HCl gas. Handle only in a fume hood.

-

Lachrymator: While less volatile than benzoyl chloride, it can still irritate eyes. Wear safety goggles.

-

Pressure: Quenching with NaHCO

generates CO

References

-

Organic Chemistry Portal. (2024). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

University of Bath. (2019). General Procedure for amide synthesis in Cyrene. Green Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines. PubMed.[6] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]

Application Note: Esterification of Chiral Alcohols with 4-Bromo-2,6-dichlorobenzoyl Chloride for Absolute Configuration Determination

Part 1: Executive Summary & Strategic Rationale

In the development of chiral pharmaceuticals, the unambiguous determination of absolute configuration (AC) is a regulatory imperative (FDA/EMA). While NMR methods (e.g., Mosher's method) are powerful, Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for absolute certainty.

4-Bromo-2,6-dichlorobenzoyl chloride is a specialized derivatizing agent designed specifically for this purpose. Unlike standard benzoyl chlorides, this reagent offers a dual-advantage architecture:

-

Heavy Atom Reporter (Br): The bromine atom provides a strong anomalous scattering signal (anomalous dispersion) using standard Cu-K

or Mo-K -

Conformational Locking (2,6-Cl): The two chlorine atoms at the ortho positions create significant steric bulk. This forces the carbonyl group out of coplanarity with the benzene ring (often ~90° twist), reducing the conformational flexibility of the ester. This "rigidification" significantly enhances the probability of forming high-quality, diffraction-grade single crystals, even for otherwise oily alcohols.

Critical Consideration: The same steric bulk that aids crystallization hinders the esterification reaction. Standard acylation protocols often fail. This guide details a nucleophilic catalysis protocol optimized to overcome this steric barrier.

Part 2: Scientific Foundation & Mechanism

The Steric Challenge

The 2,6-dichlorophenyl moiety shields the carbonyl carbon from nucleophilic attack. A standard base (e.g., Triethylamine) is insufficient to drive the reaction to completion, often resulting in recovered starting material or long reaction times that allow for racemization.

The DMAP Solution (Nucleophilic Catalysis)

To bypass the steric hindrance, 4-Dimethylaminopyridine (DMAP) is required not just as a base, but as a nucleophilic catalyst .

-

Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more electrophilic than the free acid chloride and projects the carbonyl away from the shielding chlorine atoms.

-

Transfer: The chiral alcohol attacks this activated intermediate, expelling DMAP and forming the ester.

-

Regeneration: DMAP is regenerated, making it catalytic, though stoichiometric amounts are often used for very hindered substrates to boost kinetics.

Visualizing the Reaction Pathway

Caption: Nucleophilic catalysis mechanism overcoming steric hindrance of the 2,6-dichloro motif.

Part 3: Detailed Experimental Protocol

Reagents & Equipment[1][2]

-

Substrate: Chiral Alcohol (1.0 equiv, typically 0.1 – 0.5 mmol scale)

-

Reagent: 4-Bromo-2,6-dichlorobenzoyl chloride (1.5 equiv)

-

Catalyst: DMAP (0.5 equiv) – Note: Higher loading than standard acylation (0.1 eq) is recommended due to sterics.

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher temp needed)

-

Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure

-

Preparation: Flame-dry a 10 mL round-bottom flask or reaction vial containing a magnetic stir bar. Cool to room temperature under an inert atmosphere (Ar/N

). -

Solubilization: Dissolve the Chiral Alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Add Et

N (2.0 equiv) and DMAP (0.5 equiv) to the stirring solution. -

Reagent Addition:

-

Critical Step: Dissolve 4-Bromo-2,6-dichlorobenzoyl chloride (1.5 equiv) in a minimal amount of DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C (ice bath). The reaction is exothermic, and immediate mixing is vital to prevent local concentration spikes.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25 °C).

-

Stir for 4–12 hours.

-

Monitoring: Check via TLC (Target ester is typically much less polar than the alcohol). If starting material persists after 12h, gently reflux (40 °C).

-

-

Workup:

-

Dilute with Et

O or EtOAc (precipitates amine salts). -

Wash organic layer with 1M HCl (2x) to remove DMAP and excess Et

N. -

Wash with Sat. NaHCO

(2x) to remove hydrolyzed acid byproducts. -

Wash with Brine (1x), dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The product is often a solid; ensure it doesn't crash out on the column.

Part 4: Crystallization & Analysis[1][3]

This is the most critical phase for X-ray analysis. The 2,6-dichloro group facilitates crystallization, but the method matters.

Crystallization Strategies

| Method | Solvents | Procedure |

| Slow Evaporation | DCM / MeOH | Dissolve ester in minimal DCM. Add 2-3 drops of MeOH. Cover with perforated parafilm. Allow to stand for 2-5 days. |

| Vapor Diffusion | EtOAc / Pentane | Dissolve ester in EtOAc (inner vial). Place in a jar containing Pentane (outer reservoir). Seal tightly. |

| Cooling | Acetone / Hexane | Dissolve in hot Acetone/Hexane mix. Cool slowly to RT, then to 4 °C. |

Data Interpretation (The Flack Parameter)

Once the structure is solved, the crystallographer will calculate the Flack Parameter (x) :

-

x ≈ 0 (u < 0.1): The absolute configuration is correct as modeled.

-

x ≈ 1 (u < 0.1): The structure is the inverted enantiomer (flip the stereochemistry).

-

0 < x < 1: Likely a racemate or twinned crystal.

The heavy Bromine atom ensures the standard uncertainty (u) is sufficiently low to make this determination definitive.

Part 5: Troubleshooting Guide

Caption: Decision tree for troubleshooting synthesis and crystallization issues.

References

-

Use of Heavy Atom Derivatives for Absolute Configuration: Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

-

DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. [Link]

-

Yamaguchi Esterification (Analogous Steric Hindrance): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

-

Crystallization Techniques for Organic Small Molecules: Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition, 33(2), 143-162. [Link]